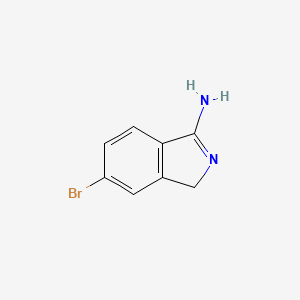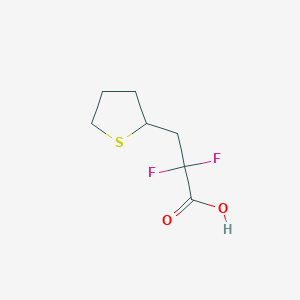
2,2-Difluoro-3-(thiolan-2-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Difluoro-3-(thiolan-2-yl)propanoic acid is an organic compound characterized by the presence of two fluorine atoms and a thiolane ring attached to a propanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-(thiolan-2-yl)propanoic acid typically involves the introduction of fluorine atoms and the formation of the thiolane ring. One common method involves the reaction of a suitable precursor with a fluorinating agent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at low to moderate levels to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.
化学反应分析
Types of Reactions
2,2-Difluoro-3-(thiolan-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiolane ring to a thiol or thioether.
Substitution: The fluorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives of the original compound.
科学研究应用
2,2-Difluoro-3-(thiolan-2-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2,2-Difluoro-3-(thiolan-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and stability, while the thiolane ring provides unique steric and electronic properties. These interactions can modulate various biochemical pathways, leading to the desired effects.
相似化合物的比较
Similar Compounds
- 2,2-Difluoro-3-(thiazol-2-yl)propanoic acid
- 2,2-Difluoro-3-(oxolan-2-yl)propanoic acid
- 2,2-Difluoro-3-(thiophen-2-yl)propanoic acid
Uniqueness
2,2-Difluoro-3-(thiolan-2-yl)propanoic acid is unique due to the presence of the thiolane ring, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
属性
分子式 |
C7H10F2O2S |
|---|---|
分子量 |
196.22 g/mol |
IUPAC 名称 |
2,2-difluoro-3-(thiolan-2-yl)propanoic acid |
InChI |
InChI=1S/C7H10F2O2S/c8-7(9,6(10)11)4-5-2-1-3-12-5/h5H,1-4H2,(H,10,11) |
InChI 键 |
LOKYMAZAXDKLHE-UHFFFAOYSA-N |
规范 SMILES |
C1CC(SC1)CC(C(=O)O)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



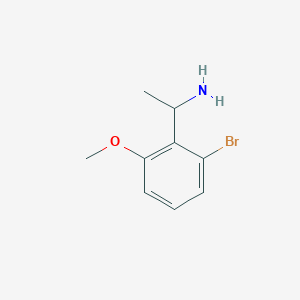
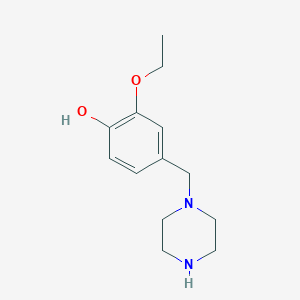
![Tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13545200.png)
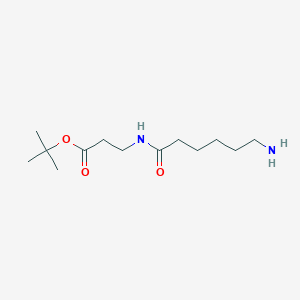
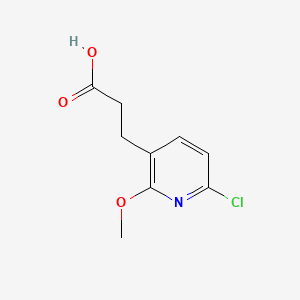
![4-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]methyl}-1,3-thiazol-2-amine](/img/structure/B13545210.png)
![Tert-butyl4-[(4-chloro-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate](/img/structure/B13545217.png)
![3-(Acetyloxy)-2-{[(benzyloxy)carbonyl]amino}propanoic acid](/img/structure/B13545223.png)
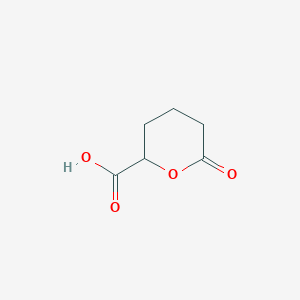
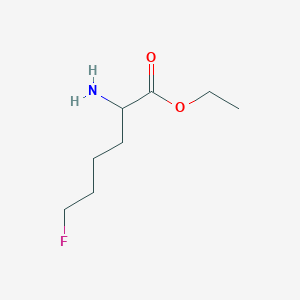
![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylicacid](/img/structure/B13545240.png)
![2-(5-bromo-2-methoxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B13545257.png)
